(S)-morpholin-2-ylmethanol
CAS No.: 132073-83-7
Cat. No.: VC21322499
Molecular Formula: C5H11NO2
Molecular Weight: 117.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 132073-83-7 |
---|---|
Molecular Formula | C5H11NO2 |
Molecular Weight | 117.15 g/mol |
IUPAC Name | [(2S)-morpholin-2-yl]methanol |
Standard InChI | InChI=1S/C5H11NO2/c7-4-5-3-6-1-2-8-5/h5-7H,1-4H2/t5-/m0/s1 |
Standard InChI Key | VLAZLCVSFAYIIL-YFKPBYRVSA-N |
Isomeric SMILES | C1CO[C@@H](CN1)CO |
SMILES | C1COC(CN1)CO |
Canonical SMILES | C1COC(CN1)CO |
Introduction
Chemical Properties and Structure
(S)-Morpholin-2-ylmethanol possesses distinct chemical and physical properties that make it valuable for synthetic applications. The compound's properties are summarized in the following table:
Property | Value |
---|---|
CAS Number | 132073-83-7 |
Molecular Formula | C5H11NO2 |
Molecular Weight | 117.15 g/mol |
IUPAC Name | [(2S)-morpholin-2-yl]methanol |
Standard InChI | InChI=1S/C5H11NO2/c7-4-5-3-6-1-2-8-5/h5-7H,1-4H2/t5-/m0/s1 |
Standard InChIKey | VLAZLCVSFAYIIL-YFKPBYRVSA-N |
Table 1: Chemical properties of (S)-morpholin-2-ylmethanol
The compound's structure contains a morpholine ring with a hydroxymethyl substituent at the 2-position. The morpholine component provides a rigid framework with both oxygen and nitrogen atoms that can participate in hydrogen bonding and other molecular interactions. The hydroxymethyl group adds an additional point for chemical modifications, making this compound versatile for further functionalization in synthetic pathways.
Derivatives and Related Compounds
One significant derivative of the parent compound is its hydrochloride salt, (S)-morpholin-2-ylmethanol hydrochloride, which possesses different physical properties while maintaining the core structural features of the parent compound.
Property | Value |
---|---|
CAS Number | 1313584-92-7 |
Molecular Formula | C5H12ClNO2 |
Molecular Weight | 153.61 g/mol |
MDL Number | MFCD13191722 |
Storage Conditions | Ambient temperature |
Table 2: Properties of (S)-morpholin-2-ylmethanol hydrochloride
The hydrochloride salt form often provides improved stability and solubility in aqueous media, which can be advantageous for certain applications in medicinal chemistry and pharmaceutical formulations. The conversion to the salt form also modifies the reactivity of the nitrogen atom, which can be beneficial in specific synthetic transformations .
Synthesis Methods
The synthesis of (S)-morpholin-2-ylmethanol typically involves specialized techniques to ensure the correct stereochemistry is achieved. Two primary approaches are commonly employed:
Chiral Resolution
This method involves the separation of racemic mixtures through formation of diastereomeric compounds with chiral resolving agents. The diastereomers are then separated based on their different physical properties before converting back to the desired enantiomer. This approach, while traditional, may result in a maximum yield of 50% of the desired enantiomer.
Asymmetric Synthesis
This more modern approach employs chiral catalysts, auxiliaries, or starting materials to directly synthesize the desired stereoisomer with high enantioselectivity. Asymmetric synthesis methods typically provide higher yields of the desired enantiomer and reduce waste compared to resolution techniques. These methods may involve stereoselective reductions, asymmetric hydrogenations, or other enantioselective transformations to introduce the required stereochemistry.
Both synthesis routes require careful control of reaction conditions and thorough purification procedures to ensure high enantiomeric purity, which is essential for applications in pharmaceutical development.
Applications in Medicinal Chemistry and Organic Synthesis
(S)-Morpholin-2-ylmethanol serves primarily as a valuable building block in organic synthesis and medicinal chemistry. Its applications include:
Building Block in Drug Discovery
The morpholine ring is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals due to its favorable pharmacokinetic properties. The (S)-morpholin-2-ylmethanol scaffold provides a foundation for developing compounds with improved drug-like properties, including solubility, membrane permeability, and metabolic stability.
Chiral Auxiliary or Ligand
Due to its defined stereochemistry, the compound may serve as a chiral auxiliary or ligand in asymmetric syntheses of other complex molecules, helping to control stereoselectivity in chemical transformations.
Hazard Statement | Description |
---|---|
H302 | Harmful if swallowed |
H315 | Causes skin irritation |
H318 | Causes serious eye damage |
H335 | May cause respiratory irritation |
Table 3: Hazard statements for (S)-morpholin-2-ylmethanol
Laboratory personnel working with this compound should implement the following precautionary measures:
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Wear appropriate personal protective equipment, including chemical-resistant gloves, lab coat, and eye protection
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Work in a well-ventilated area or chemical fume hood to prevent inhalation of dust or vapors
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Avoid direct skin contact and immediately wash any exposed areas thoroughly
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Store properly in sealed containers away from incompatible materials
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Follow institutional guidelines for chemical waste disposal
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